molecular formula C26H23Br2P B1620009 (o-Bromomethylbenzyl)triphenylphosphonium bromide CAS No. 67219-44-7

(o-Bromomethylbenzyl)triphenylphosphonium bromide

Cat. No.: B1620009
CAS No.: 67219-44-7
M. Wt: 526.2 g/mol
InChI Key: NGFRGAZJGZKPQC-UHFFFAOYSA-M
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Description

(o-Bromomethylbenzyl)triphenylphosphonium bromide, systematically named (2-bromobenzyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a bromomethyl group at the ortho position of the benzyl ring. This compound is synthesized via a nucleophilic substitution reaction between 2-bromobenzyl bromide and triphenylphosphine in toluene under reflux conditions, yielding a white precipitate with a reported yield of 88% . Its structure combines the electron-withdrawing bromine atom with the bulky triphenylphosphonium cation, rendering it reactive in alkylation and Wittig reactions. The ortho-substitution introduces steric hindrance, which influences its reactivity and selectivity in organic transformations compared to para- or meta-substituted analogs.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRGAZJGZKPQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986325
Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
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Molecular Weight

526.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67219-44-7
Record name Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide
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Record name Phosphonium, bromide
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Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
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Record name 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE
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Preparation Methods

The synthesis of (o-Bromomethylbenzyl)triphenylphosphonium bromide typically involves the reaction of substituted-benzylhalides with triphenylphosphine. One efficient method utilizes microwave irradiation in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, yielding the product in good to quantitative yields (87-98%) . This method is optimized for the preparation of Wittig reagents, which are essential in organic synthesis.

Chemical Reactions Analysis

(o-Bromomethylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

    Formation of Wittig Reagents: It is commonly used to form Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones.

Common reagents used in these reactions include triphenylphosphine, substituted-benzylhalides, and various solvents like THF . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Reagent in Organic Synthesis :
    • (o-Bromomethylbenzyl)triphenylphosphonium bromide serves as a versatile reagent in various organic transformations. It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, making it valuable for synthesizing complex organic molecules .
  • Cationic Polymerization :
    • The compound has been utilized in cationic polymerization processes, where it acts as a catalyst to initiate the polymerization of vinyl monomers. This application is crucial in developing new polymers with tailored properties for industrial use .

Materials Science Applications

  • Synthesis of Functionalized Materials :
    • The phosphonium salt is employed in the preparation of functionalized materials, such as dendrimers and nanocomposites. These materials exhibit enhanced properties, including improved thermal stability and mechanical strength, which are essential for various applications in electronics and coatings .
  • Rotaxane Formation :
    • Recent studies have highlighted the use of this compound in constructing rotaxanes—mechanically interlocked molecules that have potential applications in molecular machines and drug delivery systems. The compound's ability to form stable complexes with cucurbiturils has been particularly noted .

Medicinal Chemistry Applications

  • Mitochondrial Targeting :
    • The triphenylphosphonium moiety is recognized for its ability to target mitochondria selectively. This property has been harnessed to develop drug delivery systems aimed at mitochondrial diseases, where the compound can be conjugated with therapeutic agents to enhance their efficacy .
  • Antimicrobial Activity :
    • There is emerging evidence suggesting that this compound exhibits antimicrobial properties. This makes it a candidate for further research into developing new antimicrobial agents, especially against resistant strains of bacteria .

Case Studies

StudyApplicationFindings
1Organic SynthesisDemonstrated effective use in cross-coupling reactions leading to high yields of target compounds .
2Rotaxane DevelopmentSuccessfully synthesized rotaxanes using the compound as a capping agent, showcasing its utility in supramolecular chemistry .
3Antimicrobial ResearchPreliminary studies indicated significant antimicrobial activity against various pathogens, warranting further investigation .

Mechanism of Action

The mechanism of action of (o-Bromomethylbenzyl)triphenylphosphonium bromide involves its role as a nucleophilic reagent. The bromide ion can be displaced by other nucleophiles, leading to the formation of new chemical bonds. This compound can also participate in redox reactions, where it either donates or accepts electrons, depending on the reaction conditions .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Effects

The positional isomerism of the bromine atom on the benzyl ring significantly impacts reactivity and synthetic utility. Key comparisons include:

Compound Substituent Position Yield (%) Key Applications/Reactivity
(2-Bromobenzyl)TPP bromide Ortho (o-) 88 Sterically hindered alkylation; Wittig reagent for strained alkenes
(3-Bromobenzyl)TPP bromide Meta (m-) 91 Moderate steric effects; used in cross-coupling reactions
(4-Bromobenzyl)TPP bromide Para (p-) 95 High-yield synthesis; versatile in SN2 reactions and polymer synthesis
(4-Methoxybenzyl)TPP bromide Para-methoxy N/A Electron-donating group enhances stability; used in fluorescence probes
(3,4,5-Trimethoxybenzyl)TPP bromide Multi-methoxy N/A Enhanced solubility; mitochondrial targeting in drug delivery

Key Findings :

  • Ortho vs. Para Isomers : The ortho isomer’s lower yield (88% vs. 95% for para) reflects steric challenges during synthesis. Para-substituted analogs exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy-substituted derivatives (e.g., 4-methoxybenzyl-TPP) demonstrate improved solubility and stability, making them suitable for biomedical applications, whereas bromine’s electron-withdrawing nature enhances electrophilicity in alkylation reactions .
Functional Group Variations

Modifications to the phosphonium cation or alkyl chain further diversify applications:

Compound Functional Group Key Properties/Applications
(4-Carboxybutyl)TPP bromide Carboxylic acid chain Mitochondrial targeting; fluorescent probes for membrane potential
(3-Ethoxycarbonyl-2-methylallyl)TPP bromide Ester-alkene chain Wittig reagent for conjugated dienes; materials science applications
(6-Hydroxyhexyl)TPP bromide Hydroxyl-terminated chain Water-soluble intermediates for drug conjugation

Key Findings :

  • Wittig Reactivity : Allyl-substituted TPP salts (e.g., ethoxycarbonyl-2-methylallyl-TPP) enable stereoselective alkene synthesis, outperforming bromobenzyl-TPP in conjugated system formation .

Biological Activity

(o-Bromomethylbenzyl)triphenylphosphonium bromide is a compound of significant interest in biological research, particularly due to its unique properties that enable it to target mitochondria. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a triphenylphosphonium cation linked to an o-bromomethylbenzyl group. The triphenylphosphonium moiety is known for its lipophilicity and ability to penetrate biological membranes, while the bromomethyl group allows for further chemical modifications. This structure contributes to its accumulation in mitochondria, which is critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by accumulating in the mitochondria due to the positive charge of the triphenylphosphonium cation. This accumulation disrupts mitochondrial function, leading to various cellular outcomes, including:

  • Mitochondrial Dysfunction : The compound can inhibit mitochondrial respiratory chain complexes, affecting ATP synthesis and increasing reactive oxygen species (ROS) production .
  • Induction of Apoptosis : By altering mitochondrial membrane potential and inducing permeability transition, the compound can trigger apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by disrupting mitochondrial metabolism and promoting oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism of Action
Modica-Napolitano et al. (2001)HeLa16.74 ± 1.19Mitochondrial depolarization
Kim et al. (2012)MDA-MB-23125-50Induction of apoptosis via ROS
Hu et al. (2024)A375 melanoma21.32 ± 0.76Inhibition of ATP synthesis

Case Studies

  • Cancer Therapy : Research has shown that compounds similar to this compound can preferentially accumulate in cancer cells due to their higher mitochondrial membrane potential compared to normal cells. This property has been exploited in developing targeted therapies for cancer treatment .
  • Neuroprotective Applications : The ability of triphenylphosphonium derivatives to modulate mitochondrial function has also been explored in neurodegenerative diseases. By reducing oxidative stress and improving mitochondrial health, these compounds may offer protective effects against neuronal damage .
  • Radiolabeling for Imaging : this compound has been used as a precursor for synthesizing radiolabeled molecules for positron emission tomography (PET), highlighting its utility in cancer detection and monitoring .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (o-Bromomethylbenzyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution. For example, bromobenzyl bromide reacts with triphenylphosphine (1:1 molar ratio) in toluene at 100°C for 3 hours. The product precipitates and is washed with hexane .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
SolventTolueneHigh polarity enhances phosphine reactivity.
Temperature100°CLower temps slow reaction; higher temps risk decomposition.
Reaction Time3 hoursExtended time may increase side products.

Q. How is this compound characterized to confirm purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzyl and triphenyl groups. For example, the o-bromomethyl group shows a distinct triplet at ~4.5 ppm (¹H NMR) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M-Br]⁺ peak at m/z 403.2) .
  • Elemental Analysis : Validates Br and P content (±0.3% deviation).

Q. What are the primary applications of this compound in organic synthesis?

  • Wittig Reaction Precursor : Forms ylides for alkene synthesis. Reacts with aldehydes/ketones to generate substituted alkenes, useful in natural product synthesis .
  • Phase-Transfer Catalyst : Enhances reactivity in biphasic systems due to lipophilic triphenylphosphonium moiety .

Advanced Research Questions

Q. How does the o-bromomethyl substituent influence regioselectivity in Wittig reactions compared to other phosphonium salts?

  • Steric and Electronic Effects : The bulky o-bromobenzyl group increases steric hindrance, favoring formation of less substituted alkenes (e.g., anti-Zaitsev products). Electronic effects from the bromine atom may stabilize transition states .
  • Case Study : In reactions with α,β-unsaturated aldehydes, the o-substituted derivative showed 85% selectivity for trans-alkenes vs. 60% for unsubstituted analogs .

Q. What are the stability challenges of this compound under varying storage conditions, and how can decomposition be mitigated?

  • Stability Profile :

ConditionStabilityMitigation Strategy
Ambient (25°C)Stable for 6 monthsStore in airtight, amber vials.
Humidity (>60% RH)Hydrolysis riskUse desiccants (e.g., silica gel).
Light ExposureGradual decompositionStore in dark at 4°C .
  • Decomposition Products : Triphenylphosphine oxide and o-bromobenzyl alcohol detected via TLC .

Q. How can conflicting NMR data from reaction intermediates be resolved during mechanistic studies?

  • Troubleshooting Approach :

Variable Temperature NMR : Resolves dynamic equilibria (e.g., ylide formation at −40°C).

2D-COSY/HMBC : Assigns overlapping peaks in complex mixtures .

Isolation of Intermediates : Use flash chromatography to isolate reactive species for independent analysis .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Models transition states for Wittig reactions. For example, B3LYP/6-31G* level predicts activation energy differences between E/Z pathways .
  • Molecular Dynamics : Simulates solvent effects on ylide stability (e.g., toluene vs. THF) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Root Causes :

  • Purity Variations : Commercial samples may contain residual solvents (e.g., hexane lowers mp).
  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) .
    • Resolution : Recrystallize from ethanol/water (1:1) and compare DSC thermograms with literature .

Methodological Best Practices

  • Synthesis : Use freshly distilled triphenylphosphine to avoid oxidized byproducts.
  • Reaction Monitoring : Track ylide formation via ³¹P NMR (δ ~20 ppm for phosphonium salts; δ ~−5 ppm for ylides) .
  • Safety : Handle in a fume hood; brominated compounds are potential irritants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(o-Bromomethylbenzyl)triphenylphosphonium bromide
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(o-Bromomethylbenzyl)triphenylphosphonium bromide

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